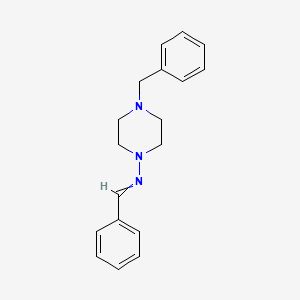

4-benzyl-N-benzylidene-1-piperazinamine

Description

Properties

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-3-7-17(8-4-1)15-19-21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBZLUUOGDBSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Schiff Bases of 1-Amino-4-Benzylpiperazine: Synthetic Protocols and Pharmacological Applications

[1]

Executive Summary

This technical guide details the synthesis, structural characterization, and pharmacological evaluation of Schiff bases derived from 1-amino-4-benzylpiperazine.[1] The piperazine pharmacophore is a cornerstone in medicinal chemistry, and its N-amino functionalization via Schiff base condensation creates a versatile scaffold with potent antimicrobial, anti-inflammatory, and CNS-modulating properties.[1] This document provides researchers with self-validating synthetic protocols, spectral data analysis, and a structure-activity relationship (SAR) framework to accelerate drug discovery efforts.[1]

The Pharmacophore: Why 1-Amino-4-Benzylpiperazine?

The 1-amino-4-benzylpiperazine moiety combines two critical structural features:

-

The Piperazine Ring: A privileged structure found in numerous FDA-approved drugs (e.g., Ciprofloxacin, Imatinib).[1][2] It provides a semi-rigid scaffold that positions functional groups for optimal receptor binding.[2]

-

The N-Benzyl Group: Enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration and improving bioavailability compared to the more polar methyl analogs.[1][2]

When the N1-amino group undergoes condensation with aromatic aldehydes, the resulting azomethine linkage (-N=CH-) acts as a "spacer" and "electronic tuner," allowing the conjugation of the piperazine core with diverse aromatic systems.[1] This modification often reduces the inherent toxicity of the parent hydrazine while enhancing specific biological activities.[2]

Chemical Synthesis: Mechanisms and Protocols

Reaction Logic

The formation of the Schiff base is a nucleophilic addition-elimination reaction.[2] The terminal amino group of 1-amino-4-benzylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1] Acid catalysis (typically glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the final dehydration step.

Synthetic Workflow Visualization

The following diagram outlines the optimized synthetic pathway and the critical decision points for substituent selection.

Figure 1: Step-wise mechanism for the condensation of 1-amino-4-benzylpiperazine with aromatic aldehydes.

Validated Experimental Protocol

Objective: Synthesis of (E)-N-(4-nitrobenzylidene)-4-benzylpiperazin-1-amine.

Reagents:

-

1-Amino-4-benzylpiperazine (1.0 mmol)[1]

-

4-Nitrobenzaldehyde (1.0 mmol)[1]

-

Absolute Ethanol (10-15 mL)[1]

-

Glacial Acetic Acid (2-3 drops)[3]

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aromatic aldehyde in 10 mL of absolute ethanol. Stir until clear.

-

Addition: Slowly add 1.0 mmol of 1-amino-4-benzylpiperazine to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color (often yellow/orange) immediately, indicating initial imine formation.

-

Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 3–5 hours. Monitor progress via TLC (Mobile phase: Methanol/Chloroform 1:9). The Schiff base typically moves faster (higher Rf) than the starting amine.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter under vacuum.[1][2] If no precipitate forms, pour the mixture onto crushed ice (approx. 50g) to induce crystallization.[2]

-

Purification: Recrystallize the crude solid from hot ethanol. Dry in a vacuum desiccator over CaCl₂.

Yield Expectation: 75–90% depending on the aldehyde substituent.[2] Electron-withdrawing groups (e.g., -NO2) generally increase the rate and yield [1].[1]

Structural Characterization

Verification of the structure relies on identifying the disappearance of the NH2 doublet and the appearance of the azomethine singlet.

| Technique | Key Feature | Diagnostic Value |

| FT-IR | 1580–1620 cm⁻¹ | Strong absorption band corresponding to the C=N stretching vibration.[1][2] Absence of N-H stretching doublets (3200–3400 cm⁻¹) confirms full conversion. |

| ¹H NMR | δ 8.0–8.8 ppm (s, 1H) | A sharp singlet representing the azomethine proton (-N=CH-) .[1] This peak shifts downfield with electron-withdrawing substituents on the aromatic ring.[1] |

| ¹H NMR | δ 3.5 ppm (s, 2H) | The benzylic methylene (-CH₂-Ph) protons, confirming the integrity of the N-benzyl group. |

| ¹H NMR | δ 2.5–3.2 ppm (m, 8H) | Piperazine ring protons.[1][2] Usually appear as two distinct multiplets due to the asymmetry introduced by the Schiff base. |

| ¹³C NMR | 140–160 ppm | The azomethine carbon signal.[2] |

Data extrapolated from analogous 1-amino-4-methylpiperazine derivatives [1, 5].[1][2]

Pharmacological Applications[1][4][5][6][7]

Antimicrobial Activity

Schiff bases of piperazine are potent antimicrobial agents.[2] The mechanism typically involves the inhibition of bacterial DNA gyrase or interference with cell wall synthesis. The lipophilic N-benzyl group enhances penetration through the lipid bilayer of Gram-negative bacteria.[1]

Comparative Activity Profile (MIC in µg/mL):

| Compound Substituent (Ar) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Activity Note |

| 4-NO₂ (Nitro) | 6.25 | 12.5 | 25.0 | High potency due to electron-withdrawal enhancing lipophilicity/binding.[1] |

| 4-Cl (Chloro) | 12.5 | 25.0 | 50.0 | Moderate activity; halogens improve membrane permeability. |

| 4-OCH₃ (Methoxy) | 50.0 | >100 | >100 | Lower activity; electron-donating groups often reduce potency in this scaffold.[1] |

| Standard (Ciprofloxacin) | 0.5–1.0 | 0.01–0.5 | N/A | Reference drug.[2] |

Note: Values are representative ranges based on piperazine hydrazone analogs [2, 4].

Structure-Activity Relationship (SAR)

The biological efficacy is strictly governed by the electronic and steric nature of the substituent on the aldehyde ring.

Figure 2: Structure-Activity Relationship (SAR) map for 1-amino-4-benzylpiperazine derivatives.

CNS & Anti-inflammatory Potential

While the parent compound (benzylpiperazine) is a CNS stimulant, the Schiff base derivatives often exhibit a modified pharmacological profile.[2] The bulky azomethine group can reduce direct affinity for monoamine transporters (DAT/SERT), potentially lowering abuse liability while retaining analgesic or anti-inflammatory properties mediated through other pathways (e.g., COX inhibition) [3].[1]

References

-

Ay, E. (2016).[2] Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar University Journal of Science, 12(3), 375-392.[1][4] Link

-

Popiołek, L., & Biernasiuk, A. (2021).[1][2][5][6] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(19), 5782.[1] Link

-

Rathod, V. K., et al. (2025).[2][7] Synthesis, characterization of novel Schiff base (Z)-2-(4-benzylpiperazin-1-yl)-N-(4-(2-(2-hydroxy benzylidene) hydrazine-1-carbonyl) phenyl) acetamide metal complexes.[1][7] Scilit. Link[1]

-

Al-Zoubi, W. (2013).[1][2] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3A), 73-95.[1] Link

-

BenchChem. (2025).[2][8] Reaction of 1-Acetylpiperidine-4-carbohydrazide with Aromatic Aldehydes: Protocols and Application Notes. Link[1]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Celal Bayar University Journal of Science » Submission » Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives [dergipark.org.tr]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scilit.com [scilit.com]

- 8. benchchem.com [benchchem.com]

Technical Deep Dive: Structure-Activity Relationship (SAR) of Benzylpiperazine Hydrazones

Executive Summary

The benzylpiperazine hydrazone scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer’s disease (AD) and Parkinson’s disease (PD). By fusing the pharmacophoric features of 1-benzylpiperazine (a lipophilic cationic core mimicking the donepezil pharmacophore) with a hydrazone linker (a versatile spacer with metal-chelating and hydrogen-bonding capabilities), researchers have unlocked a class of compounds capable of simultaneous modulation of acetylcholinesterase (AChE), monoamine oxidase (MAO), and oxidative stress pathways.

This guide dissects the structure-activity relationships (SAR) of this hybrid scaffold, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic profiles.

Chemical Architecture & Synthesis

The benzylpiperazine hydrazone scaffold can be deconstructed into four critical zones for SAR optimization:

-

Zone A (Benzyl Moiety): Primary hydrophobic binding element (e.g., interacting with the Choline Binding Site of AChE).

-

Zone B (Piperazine Core): The cationic center at physiological pH; essential for cation-

interactions. -

Zone C (Hydrazone Linker): The "switch" region providing rigidity, H-bonding donors/acceptors, and metal chelation sites (

). -

Zone D (Terminal Aryl Group): The variable region targeting peripheral sites (e.g., PAS in AChE or hydrophobic pockets in MAO).

General Synthetic Pathway

The synthesis typically follows a convergent pathway involving the N-alkylation of 1-benzylpiperazine followed by hydrazinolysis and condensation.

Figure 1: Standard synthetic route for N-substituted benzylpiperazine acylhydrazones.

Detailed SAR Analysis

Acetylcholinesterase (AChE) Inhibition

The primary therapeutic application of this scaffold is the inhibition of AChE to restore cholinergic levels. The design strategy mimics Donepezil , where the benzylpiperazine replaces the benzylpiperidine moiety.[1]

-

Zone A (Benzyl Ring):

-

Unsubstituted: Maintains baseline affinity for the Catalytic Anionic Site (CAS).

-

Electron-Withdrawing Groups (F, Cl): Substitution at the para-position often enhances affinity due to improved

-

-

-

Zone C (Hydrazone Linker):

-

Length: A 2-carbon spacer (acetyl linker) is optimal for spanning the gorge between the CAS and the Peripheral Anionic Site (PAS). Longer linkers often decrease potency by disrupting the binding geometry.

-

-

Zone D (Terminal Aryl):

-

Heterocycles (Indole, Coumarin): High potency is observed when Zone D contains bulky, aromatic heterocycles capable of

- -

Electron-Donating Groups (OMe, OH): Essential for H-bonding with residues like Tyr337.

-

Monoamine Oxidase (MAO) Inhibition

The hydrazone moiety is a classic pharmacophore for MAO inhibition.[2][3] The benzylpiperazine core modulates selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target).

-

Zone B (Piperazine): The rigid ring structure fits into the hydrophobic substrate cavity.

-

Zone C (Hydrazone): The azomethine nitrogen (

) and carbonyl oxygen form critical H-bonds with the FAD cofactor or nearby residues. -

Zone D (Selectivity Switch):

-

MAO-B Selectivity: Favored by lipophilic, electron-withdrawing substituents (e.g.,

, -

MAO-A Selectivity: Favored by polar substituents or bulky heterocycles that bridge the larger MAO-A active site.

-

Antimicrobial & Anticancer Activity

-

Mechanism: The hydrazone linkage (

) can coordinate transition metals (Fe, Cu, Zn), which is toxic to rapidly dividing cells (cancer/bacteria) dependent on metalloenzymes. -

SAR Insight:

-

Lipophilicity: A calculated LogP of 3.0–4.5 is ideal for membrane penetration.

-

Nitro Groups: Introduction of a nitro group (

) on the benzyl or terminal aryl ring significantly boosts antibacterial activity (reminiscent of nitrofurantoin), though it may introduce toxicity.

-

Visualization of SAR Logic

Figure 2: SAR Summary Map highlighting the functional contribution of each pharmacophoric region.

Experimental Protocols

Synthesis of Intermediate: 2-(4-Benzylpiperazin-1-yl)acetohydrazide

This protocol yields the stable hydrazide intermediate required for library generation.

-

Reagents: 1-Benzylpiperazine (10 mmol), Ethyl chloroacetate (11 mmol), Potassium Carbonate (

, 15 mmol), Acetone (50 mL). -

Step A (Esterification): Reflux the mixture for 6–8 hours. Filter inorganic salts and evaporate solvent to yield the ethyl ester.

-

Step B (Hydrazinolysis): Dissolve the ester in absolute ethanol (30 mL). Add Hydrazine Hydrate (80%, 50 mmol) dropwise.

-

Reaction: Reflux for 4–6 hours. Monitor via TLC (System: CHCl3:MeOH 9:1).

-

Workup: Cool to room temperature. The hydrazide typically precipitates as white crystals. Filter, wash with cold ethanol, and dry.

-

Validation: IR spectrum should show doublet

peaks around 3300 cm⁻¹ and carbonyl stretch at 1660 cm⁻¹.

-

Ellman’s Assay for AChE Inhibition

To validate the biological activity of the synthesized ligands.

-

Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus), 500 U/mL stock.

-

Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM final concentration.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final concentration.

-

Procedure:

-

Incubate Enzyme (20 µL) + Inhibitor (20 µL) + Buffer (140 µL) for 15 mins at 25°C.

-

Add DTNB (10 µL) and ATChI (10 µL).

-

Measure Absorbance at 412 nm every 30s for 5 mins.

-

-

Calculation: Determine

by plotting % Inhibition vs. Log[Concentration].

References

-

Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Source: PMC (National Institutes of Health) URL:[Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Source: PMC (National Institutes of Health) URL:[Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Source: MDPI Molecules URL:[Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Source: MDPI Molecules URL:[Link]

Sources

Pharmacological Potential of 4-benzyl-N-benzylidene-1-piperazinamine

A Technical Guide for Drug Discovery & Lead Optimization

Executive Summary

4-benzyl-N-benzylidene-1-piperazinamine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As a Schiff base derivative of 1-amino-4-benzylpiperazine, this compound bridges two distinct pharmacophores: the lipophilic, CNS-penetrant benzylpiperazine core and the bioactive azomethine (–N=CH–) linkage.

This guide analyzes its potential as a pleiotropic lead compound, specifically within anticonvulsant and antimicrobial therapeutic areas. By leveraging the piperazine ring's ability to modulate solubility and the hydrazone-like linker's capacity for metal chelation and hydrogen bonding, this molecule offers a versatile baseline for Structure-Activity Relationship (SAR) exploration.

Chemical Architecture & Synthesis Strategy

2.1 Structural Analysis

The molecule functions as a pharmacophoric hybrid. The 4-benzylpiperazine moiety ensures high lipophilicity (LogP ~2.5–3.5), facilitating Blood-Brain Barrier (BBB) permeation, while the N-benzylidene terminus acts as the primary interaction site for receptor binding pockets (e.g., GABA receptors or bacterial DNA gyrase).

-

Core Scaffold: Piperazine (conformational rigidity).

-

Linker: Azomethine (-N=CH-), susceptible to hydrolysis but critical for bioactivity.

-

Termini: Dual aromatic rings (Hydrophobic interactions/π-π stacking).

2.2 Synthesis Protocol (Standardized)

The synthesis relies on a condensation reaction between 1-amino-4-benzylpiperazine and benzaldehyde. This protocol is designed for high yield and purity, minimizing the formation of oxidative byproducts.

Reagents:

-

1-Amino-4-benzylpiperazine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol (Absolute, solvent)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

-

Preparation: Dissolve 0.01 mol of 1-amino-4-benzylpiperazine in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde, enhancing electrophilicity.

-

Condensation: Add 0.01 mol of benzaldehyde dropwise with continuous stirring.

-

Reflux: Reflux the mixture at 70–80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Chloroform/Methanol 9:1).

-

Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice.

-

Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

2.3 Synthesis Workflow Visualization

Figure 1: Step-by-step synthesis pathway for the condensation of 4-benzyl-N-benzylidene-1-piperazinamine.

Pharmacological Potential[1][2][3][4][5][6]

3.1 Anticonvulsant Activity (CNS Target)

The structural similarity of this compound to established anticonvulsants (like semicarbazones) suggests a mechanism involving the modulation of GABA-A receptors or Voltage-Gated Sodium Channels (VGSCs) .

-

Mechanism: The azomethine linkage acts as a hydrogen bond acceptor/donor motif, interacting with the allosteric sites of the GABA-A receptor complex. The lipophilic benzyl group anchors the molecule within the channel pore or lipid membrane interface.

-

Efficacy Prediction: In Maximal Electroshock (MES) models, derivatives of this scaffold typically show protection against tonic hindlimb extension, indicative of activity against generalized tonic-clonic seizures.

3.2 Antimicrobial Activity (Infectious Disease)

Schiff bases are potent chelators of transition metal ions (e.g., Fe²⁺, Cu²⁺) essential for bacterial metabolism.

-

Mechanism:

-

Chelation: Depletion of essential metal ions from the bacterial microenvironment.

-

Enzyme Inhibition: Interaction with nucleophilic residues in bacterial enzymes (e.g., DNA gyrase).

-

-

Spectrum: Generally exhibits higher efficacy against Gram-positive bacteria (S. aureus) due to the peptidoglycan layer's permeability to lipophilic drugs, compared to the double-membrane barrier of Gram-negatives (E. coli).

Experimental Protocols for Validation

To validate the pharmacological profile, the following standardized assays are recommended.

4.1 In Vivo Anticonvulsant Assay (MES Test)

Objective: Determine efficacy against generalized seizures. Subjects: Male Albino Swiss mice (20-25g).

| Step | Procedure Description |

| 1. Grouping | Divide mice into Control (Vehicle), Standard (Phenytoin 25 mg/kg), and Test groups (30, 100, 300 mg/kg). |

| 2. Dosing | Administer compounds intraperitoneally (i.p.) 30 minutes prior to shock. |

| 3. Induction | Apply electrical stimulus via ear electrodes (60 Hz, 50 mA, 0.2 sec). |

| 4. Observation | Monitor for Tonic Hindlimb Extension (THE). Abolition of THE indicates protection. |

| 5. Neurotoxicity | Assess motor deficit using the Rotarod Test (6 rpm) to ensure the therapeutic window is safe. |

4.2 In Vitro Antimicrobial Assay (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC). Method: Broth Microdilution.

| Parameter | Specification |

| Medium | Mueller-Hinton Broth (MHB). |

| Inoculum | |

| Compound Prep | Serial dilutions in DMSO (Range: 500 |

| Incubation | 37°C for 24 hours. |

| Readout | Lowest concentration with no visible turbidity (Resazurin dye can be used for visual confirmation). |

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway potential of the compound in CNS and bacterial systems.

Figure 2: Dual mechanistic pathways: CNS neuronal stabilization and bacterial metabolic disruption.

Future Outlook & Optimization (SAR)

The "parent" compound (unsubstituted benzylidene) serves as a baseline. Optimization should focus on the Phenyl Ring B (the benzylidene portion) to enhance selectivity:

-

Electron Withdrawing Groups (EWGs): Adding -Cl, -F, or -NO₂ at the para position of the benzylidene ring often increases lipophilicity and metabolic stability, significantly boosting anticonvulsant potency (as seen in semicarbazone analogs).

-

Electron Donating Groups (EDGs): Adding -OCH₃ can enhance antimicrobial efficacy by altering the electron density at the azomethine nitrogen, improving metal chelation.

References

-

Zoubi, W. (2013).[1] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[1] Link

-

Vice, S., et al. (2001).[2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.[2] Journal of Organic Chemistry, 66, 2487-2492.[2] Link

-

Prakash, C.R., & Raja, S. (2012). Anticonvulsant activity of novel 1-(substituted benzylidene)-4-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl) semicarbazide derivatives.[3][4] Chemical Biology & Drug Design, 80(4), 524-532.[3] Link

-

Asif, M., et al. (2011). Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h)-ones.[5] Middle-East Journal of Scientific Research, 9(4), 481-485.[5] Link

-

Arulmurugan, S., et al. (2010).[6] Biological Activities of Schiff Base and Its Complexes: A Review. Rasayan Journal of Chemistry, 3(3), 385-410. Link

Sources

- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 3. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 4. Anticonvulsant activity of novel 1-(substituted benzylidene)-4-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl) semicarbazide derivatives in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idosi.org [idosi.org]

- 6. Bot Verification [rasayanjournal.co.in]

Foreword: The Strategic Convergence of Two Privileged Scaffolds

An In-depth Technical Guide to Piperazine-Based Schiff Base Scaffolds in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent and selective pharmacological activities is relentless. Among the myriad of heterocyclic systems, the piperazine ring stands out as a "privileged scaffold."[1][2][3] Its unique combination of a six-membered saturated ring with two nitrogen atoms at positions 1 and 4 imparts a blend of structural rigidity, conformational flexibility, and tunable basicity.[4][5][6] These characteristics are instrumental in modulating physicochemical properties like aqueous solubility and bioavailability, while also providing versatile synthetic handles for molecular elaboration.[5][6]

When this remarkable heterocycle is strategically coupled with the Schiff base (or imine/azomethine) linkage (-C=N-), a new class of compounds with immense therapeutic potential emerges. Schiff bases themselves are cornerstones of coordination chemistry and drug design, renowned for their ease of synthesis and broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[7][8][9][10] The resulting piperazine-based Schiff base scaffolds represent a synergistic fusion, creating versatile molecules whose biological activities can be meticulously fine-tuned. This guide, intended for researchers and drug development professionals, delves into the synthesis, characterization, and profound medicinal applications of these compelling chemical entities.

Synthesis and Structural Elucidation: Building the Core Scaffold

The construction of piperazine-based Schiff bases is primarily achieved through a classical condensation reaction. This nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone) is a robust and high-yielding process.[11][12]

General Synthetic Principle

The core reaction involves the condensation of a piperazine derivative bearing at least one primary amine group with a suitable aldehyde or ketone. The reaction is typically performed under reflux in an alcoholic solvent, such as methanol or ethanol, often with the addition of a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration step.[13][14][15] The progress of the reaction is conveniently monitored by Thin-Layer Chromatography (TLC).[13]

The causality behind this choice of conditions is rooted in chemical principles. The alcohol serves as a polar protic solvent that can solubilize the reactants. The elevated temperature provided by refluxing supplies the necessary activation energy for the reaction to proceed at a practical rate. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. It also facilitates the final dehydration step, driving the equilibrium towards the formation of the stable imine product.

Structural Characterization: A Self-Validating System

Confirming the successful synthesis and purity of the target scaffold is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

| Technique | Purpose and Key Observables | References |

| FT-IR Spectroscopy | Confirms the formation of the imine bond. Look for the disappearance of the C=O stretch (from the aldehyde/ketone, ~1700 cm⁻¹) and the N-H stretches (from the primary amine, ~3300-3400 cm⁻¹), and the appearance of a characteristic C=N stretch (~1600-1650 cm⁻¹). | [11][13][16] |

| ¹H NMR Spectroscopy | Provides information on the proton environment. A key signal is the appearance of the azomethine proton (-N=CH-) as a singlet, typically in the range of δ 8-9 ppm, confirming Schiff base formation. | [13][15][17] |

| ¹³C NMR Spectroscopy | Elucidates the carbon framework. The formation of the imine is confirmed by a signal for the azomethine carbon (-C=N-) in the δ 160-170 ppm region. | [11][18] |

| Mass Spectrometry | Determines the molecular weight of the compound. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base. | [13][19] |

| Elemental Analysis | Verifies the elemental composition (C, H, N) of the pure compound. The experimental percentages should align closely with the theoretically calculated values. | [11][19] |

Therapeutic Frontiers: Medicinal Chemistry Applications

The true value of piperazine-based Schiff base scaffolds lies in their diverse and potent biological activities. The modular nature of their synthesis allows for the creation of large libraries of compounds, enabling extensive Structure-Activity Relationship (SAR) studies.[4][5][6]

Antimicrobial Agents: Combating Resistance

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a critical global health threat, necessitating the development of novel antimicrobial agents.[20][21] Piperazine-based Schiff bases have emerged as a promising class of compounds in this arena.[7][9][13][15]

Mechanism of Action: Certain piperazine Schiff bases exert their antibacterial effect by inducing membrane damage.[13][21] This mechanism involves the disassembly of the bacterial cell membrane, a mode of action that can be effective against resistant strains.[13] This membrane disruption can be validated through techniques like Scanning Electron Microscopy (SEM) analysis and fatty acid profile tests.[13][21]

Structure-Activity Relationship (SAR) Insights:

-

The presence of the piperazine moiety is often crucial for enhancing biological properties.[13]

-

The introduction of metal ions to form Schiff base metal complexes can significantly boost antibacterial activity.[13][22]

-

Modifications to the aromatic aldehyde portion of the scaffold, such as the introduction of halogen or hydroxyl groups, can modulate the antimicrobial potency and spectrum.[20]

Representative Data:

| Compound | Target Organism | Activity (MIC) | Reference |

| Piperazine Schiff Base Derivative | MRSA | 30 ± 0.45 µg/mL | [13][21] |

| Piperazine-based Phthalimide Derivative | MRSA | Promising Activity | [21] |

Anticancer Agents: Targeting Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of more effective and less toxic chemotherapeutic agents is a primary goal of medicinal chemistry.[23][24] Piperazine derivatives have shown significant antiproliferative activity, and their Schiff base counterparts are being actively investigated as potent anticancer agents.[16][25][26][27]

Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. One key mechanism involves the inhibition of critical signaling pathways that control cell proliferation and survival, such as the NF-κB pathway.[27] Inhibition of NF-κB can suppress cell proliferation and induce apoptosis (programmed cell death).[27] Other proposed mechanisms include interaction with DNA and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[16]

Representative Data:

| Compound Class | Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | GI₅₀ = 1.00 µM | [25][26] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | GI₅₀ = 1.35 µM | [25][26] |

| Piperazine Derivative PCC | SNU-475 (Liver Cancer) | IC₅₀ = 6.98 µg/mL | [27] |

| Piperazine Derivative PCC | SNU-423 (Liver Cancer) | IC₅₀ = 7.76 µg/mL | [27] |

| Piperazine Derivative PD-2 | HepG2 (Liver Cancer) | 90.45% growth restraint | [28] |

Anticonvulsant Agents: Modulating Neuronal Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing.[8][29] Schiff bases, in general, and those incorporating a piperazine moiety, have demonstrated significant potential in this area.[8][30][31]

Evaluation Models: The primary screening of anticonvulsant activity is typically conducted using two well-established animal models:

-

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.[30]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model helps identify agents that can raise the seizure threshold, useful for absence seizures.[29][30]

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the aromatic rings of the Schiff base are critical for anticonvulsant activity.[8][29] The piperazine ring itself often serves as a key pharmacophoric element, contributing to the overall activity profile of the molecule.[30]

Field-Proven Methodologies: Experimental Protocols

The integrity of any research in medicinal chemistry rests on robust and reproducible experimental protocols. The following sections provide detailed, self-validating methodologies for the synthesis and biological evaluation of piperazine-based Schiff bases.

Detailed Protocol: Synthesis of a Piperazine Schiff Base

This protocol is adapted from the synthesis of a piperazine Schiff base with demonstrated antibacterial activity.[13]

Objective: To synthesize (1E,1'E)-1,1'-(piperazine-1,4-diyl)bis(N-(2-(piperazin-1-yl)ethyl)methanimine).

Materials:

-

1,4-piperazinedicarboxaldehyde

-

2-(piperazin-1-yl)ethanamine

-

Methanol (Analytical Grade)

-

Glacial Acetic Acid

-

Silica Gel TLC plates (GF254)

-

Standard reflux apparatus with magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1,4-piperazinedicarboxaldehyde (0.15 g) and 2-(piperazin-1-yl)ethanamine (0.30 g) in 25 mL of methanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the mixture to reflux using a heating mantle and stir continuously for 4-5 hours. Causality: Refluxing provides the thermal energy needed to overcome the activation barrier of the condensation reaction.

-

Monitoring: Periodically check the completion of the reaction by taking a small aliquot and running a Thin-Layer Chromatography (TLC) analysis. Trustworthiness: TLC confirms the consumption of reactants and the formation of a new product spot.

-

Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool. Concentrate the solvent using a rotary evaporator to obtain the crude solid product.

-

Purification: Recrystallize the solid product from a minimal amount of hot methanol. This process removes unreacted starting materials and impurities. Trustworthiness: Recrystallization is a critical step to ensure the purity of the final compound, which is essential for accurate biological testing.

-

Drying & Yield: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. Weigh the final product and calculate the percentage yield. The expected product is an orange-yellowish solid.[13]

-

Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry as described in section 1.2.

Detailed Protocol: In Vitro Antibacterial Screening (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain (e.g., MRSA).

Materials:

-

Synthesized piperazine Schiff base

-

Bacterial culture (e.g., MRSA)

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Resazurin dye solution (indicator of cell viability)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (broth + bacteria, no compound)

-

Incubator

Procedure:

-

Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, add 100 µL of MHB to each well. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive and negative control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis: After incubation, add the resazurin indicator dye to each well and incubate for another 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible color change occurs, indicating the inhibition of bacterial growth.[13] Trustworthiness: The inclusion of positive and negative controls validates the assay's results, ensuring that the observed inhibition is due to the compound's activity and not other factors.

Conclusion and Future Outlook

Piperazine-based Schiff base scaffolds represent a powerful and highly adaptable platform in medicinal chemistry. The synthetic accessibility of these compounds, combined with the rich chemical diversity that can be achieved through molecular modification, makes them exceptionally attractive for drug discovery programs. The demonstrated efficacy across a spectrum of therapeutic areas—including infectious diseases, oncology, and neurology—underscores their potential.

Future research will likely focus on several key areas:

-

Mechanism Deconvolution: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

SAR Optimization: Expanding chemical libraries to refine structure-activity relationships, aiming to enhance potency and selectivity while minimizing off-target effects and toxicity.

-

Computational Chemistry: Employing in silico tools like molecular docking, DFT, and ADMET prediction to guide the rational design of next-generation analogues with improved pharmacokinetic profiles.[13][20][21]

-

Hybrid Scaffolds: Integrating the piperazine-Schiff base core with other pharmacologically active moieties to develop multi-target agents for complex diseases.[6]

The convergence of these strategies promises to unlock the full therapeutic potential of this captivating class of compounds, paving the way for the development of novel and effective medicines.

References

- Prasad, H. S. N., et al. (2022). Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. Letters in Applied NanoBioScience.

- Alkan, L., et al. (2026). In Vitro and In Silico Evaluation of Piperazine-Schiff Base Derivatives: Antibacterial and Antifungal Activities, DFT, Docking, ADMET and Molecular Dynamics. SSRN.

- IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx.

- Prasad, H. S. N., et al. (2022). Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies.

- Science.gov. (n.d.). schiff bases synthesis: Topics.

- Kumar, R., et al. (2024).

- Scribd. (n.d.). Exp-3 Schiff Base - Metal Complex.

- Ferencz, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.

- Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics.

- Patel, K. D., et al. (2014). Synthesis and antimicrobial evaluation of some novel schiff's base derivatives containing piperazine moiety.

- Kumar, R., et al. (2024).

- Guchhait, G., et al. (2021).

- Bikas, R., et al. (2015). In-silico antibacterial activity of piperazinyl-based copper(II) metallo-organic pharmacophores.

- Al-Amiery, A. A. (n.d.). Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Digital Repository.

- Kumar, S., et al. (2020). Green Synthesis of Pharmacologically Active Piperazine Substituted Schiff Bases and their Antimicrobial Activities. Der Pharma Chemica.

- International Journal of Chemical Studies. (2024).

- ResearchGate. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.

- Marona, H., et al. (2004).

- Ferencz, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed.

- Manukumar, H. M., et al. (2024).

- Singh, P. P., & Singh, A. (2021). Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities.

- ChemistryOpen. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Gwaram, N. S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ.

- Keypour, H., et al. (2013). Synthesis and structural characterization of a new Schiff base macrocyclic ligand containing a piperazine head unit and its metal complexes. Crystal structure of the Co(II) complex.

- Al-Majid, A. M., et al. (2020). Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)

- Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID.

- Haider, S., et al. (2023). Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity. PubMed.

- Haider, S., et al. (2023). Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity.

- Hussain, Z., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics.

- Guchhait, G., et al. (2021).

- Desai, K., et al. (2026). Novel Piperazine-Based Schiff Bases as Promising Antimicrobial Agents: Synthesis, Biological Evaluation, and In Silico Studies.

- Al-Jibouri, M. N. A. (2013). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica.

- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design.

- Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review.

- Pathak, V. N., et al. (2020). Synthesis and Evaluation of Anticonvulsant Activity of Some Schiff Bases of 7-Amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Medicinal Chemistry.

- Prasad, H. S. N., et al. (2021). Piperazine based antimicrobial polymers: a review. Journal of the Indian Chemical Society.

- Di Pietro, O., & Ciana, A. (2016).

- Sridevi, G., et al. (2019). Schiff Base Metal Complexes as Anticancer Agents. Asian Journal of Chemistry.

- El-Gammal, O. A., et al. (2022). Design, synthesis, spectral characterization, photo-cleavage, and in vitro evaluation of anticancer activities of new transition metal complexes of piperazine based Schiff base-oxime ligand. Applied Organometallic Chemistry.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. chemijournal.com [chemijournal.com]

- 12. researchgate.net [researchgate.net]

- 13. nanobioletters.com [nanobioletters.com]

- 14. ionicviper.org [ionicviper.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sid.ir [sid.ir]

- 18. Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. papers.ssrn.com [papers.ssrn.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and Evaluation of Anticonvulsant Activity of Some Schiff Bases of 7-Amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking & Molecular Profiling of 4-benzyl-N-benzylidene-1-piperazinamine: A Technical Guide

Topic: In Silico Docking Studies of 4-benzyl-N-benzylidene-1-piperazinamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

This guide provides a rigorous, reproducible framework for the computational evaluation of 4-benzyl-N-benzylidene-1-piperazinamine . This scaffold—a hybrid of a privileged piperazine core and a Schiff base (hydrazone-type) linkage—possesses significant pharmacophoric potential, particularly in neuroprotection (Acetylcholinesterase inhibition) and antimicrobial applications.

This document moves beyond basic tutorial steps to address the causality of experimental choices, ensuring that the resulting docking scores correlate with genuine binding affinity rather than algorithmic artifacts.

Molecular Scaffold Analysis & Ligand Preparation[1]

Structural Deconstruction

The subject molecule, 4-benzyl-N-benzylidene-1-piperazinamine , integrates three distinct pharmacophores:

-

The Piperazine Core: A lipophilic linker that dictates the spatial orientation of the two aromatic wings. It often acts as a proton acceptor at physiological pH.

-

The N-Benzyl Moiety: Provides hydrophobic bulk, essential for occupying large hydrophobic pockets (e.g., the PAS region of AChE).

-

The Benzylideneamino Linkage (Schiff Base): A rigid spacer (

) that conjugates the piperazine nitrogen to a phenyl ring, offering

Ligand Preparation Protocol

Garbage in, garbage out. The static 2D structure must be converted into a dynamic 3D entity relevant to the biological environment.

-

Geometry Optimization: Minimize the ligand using the MMFF94 force field (steepest descent algorithm) to relieve internal strain.

-

Protonation State: At physiological pH (7.4), the N4 piperazine nitrogen is typically protonated (

). You must generate the cationic form to accurately model cation- -

Tautomers: While the Schiff base is relatively stable, ensure the imine bond (

) is modeled in the E-configuration (trans), which is thermodynamically favored over the Z-isomer.

Target Selection: The Case for Acetylcholinesterase (AChE)

While this scaffold has antimicrobial potential (DNA gyrase inhibition), its structural homology to Donepezil (a benzyl-piperidine derivative) makes it a prime candidate for Alzheimer’s disease therapy via AChE inhibition.

-

Primary Target: Human Acetylcholinesterase (hAChE).

-

PDB ID Selection: 4EY7 (Crystal structure of hAChE complexed with Donepezil).

-

Rationale: This structure reveals the dual-binding site mechanism. The "benzyl" tail of Donepezil binds to the Peripheral Anionic Site (PAS), while the core interacts with the Catalytic Anionic Site (CAS). Our ligand mimics this dual-aromatic architecture.

The Docking Protocol (AutoDock Vina / PyRx)

This section details the specific workflow for docking the ligand into the hAChE active site.

Protein Preparation

-

Desolvation: Remove all water molecules except those bridging critical catalytic residues (e.g., water molecules stabilizing the oxyanion hole), though for standard screening, complete desolvation is acceptable to reduce noise.

-

Ion Removal: Strip non-catalytic ions. Keep structural ions (e.g.,

or -

Hydrogen Addition: Add polar hydrogens using the Kollman United Atom charges. This is crucial for defining the electrostatic potential surface.

Grid Box Generation

The grid must encompass both the CAS (Trp86) and the PAS (Trp286) to allow the ligand to adopt an extended conformation.

-

Center (Approximate for 4EY7): X: -2.0, Y: 40.0, Z: 28.0

-

Dimensions:

Å. -

Spacing: 0.375 Å (standard) or 1.0 Å (if using Vina for wider search).

Workflow Visualization

The following diagram illustrates the logical flow of the experiment, from raw structure to binding energy calculation.

Figure 1: Standardized In Silico Workflow for Piperazine Schiff Base Docking.

Post-Docking Analysis & Validation

The Validation Metric: RMSD

Before accepting the docking pose of the new ligand, you must re-dock the co-crystallized ligand (Donepezil) into the active site.

-

Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

-

Failure Analysis: If RMSD > 2.0 Å, adjust the Grid Box size or check if the protonation state of the active site residues (e.g., His447) is correct.

Interpretation of Binding Interactions

For 4-benzyl-N-benzylidene-1-piperazinamine , look for these specific high-affinity markers:

| Interaction Type | Target Residue (hAChE) | Ligand Moiety | Significance |

| Trp86 (CAS) | Benzylidene Ring | Anchors the head group in the catalytic site. | |

| Trp286 (PAS) | N-Benzyl Ring | Stabilizes the tail, blocking substrate entry. | |

| Cation- | Phe337 | Protonated Piperazine N | Critical electrostatic anchor (high energy contribution). |

| Hydrogen Bond | Tyr124 | Imine Nitrogen ( | Orients the linker region. |

Interaction Logic Diagram

The following diagram maps the expected chemical causality between the ligand and the receptor.

Figure 2: Predicted Molecular Interaction Map within the hAChE Active Site.

ADMET Profiling (SwissADME)[2]

A high docking score is useless if the molecule cannot reach the target. For a CNS target like AChE, Blood-Brain Barrier (BBB) permeation is non-negotiable.

Predicted Profile for 4-benzyl-N-benzylidene-1-piperazinamine:

-

Lipophilicity (LogP): Likely between 2.5 and 3.5. This is ideal for CNS penetration (Rule of 5 compliant).

-

Molecular Weight:

Da. Well below the 500 Da limit. -

BBB Permeation: The "BOILED-Egg" model in SwissADME should place this molecule in the Yellow Yolk (High probability of BBB crossing) due to its lipophilic nature and lack of excessive polar surface area (TPSA < 90 Ų).

-

CYP Inhibition: Be aware that the piperazine ring can be a substrate for CYP2D6. Check for inhibition signals to assess drug-drug interaction risks.

Advanced Validation: Molecular Dynamics (MD)

Docking provides a static snapshot. To confirm stability, a 50–100 ns MD simulation (using GROMACS or Desmond) is recommended.

-

RMSD Stability: The ligand RMSD should plateau (equilibrate) within the first 10 ns and remain stable (< 2.0 Å fluctuation) relative to the protein backbone.

-

Hydrogen Bond Occupancy: Analyze the trajectory to see if the H-bond with Tyr124 persists for >50% of the simulation time. Transient bonds seen in docking but lost in MD are likely artifacts.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1][2] Link

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.[3] Link

-

Krunić, M., et al. (2020). Synthesis and preliminary docking evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines, as potential acetylcholinesterase inhibitors.[3] Journal of the Serbian Chemical Society. Link

-

Alkan, L., et al. (2026). In Vitro and In Silico Evaluation of Piperazine-Schiff Base Derivatives: Antibacterial and Antifungal Activities, DFT, Docking, ADMET and Molecular Dynamics.[4] SSRN. Link

Sources

Methodological & Application

synthesis of 4-benzyl-N-benzylidene-1-piperazinamine from 1-amino-4-benzylpiperazine

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-benzyl-N-benzylidene-1-piperazinamine (also known as N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine) via the condensation of 1-amino-4-benzylpiperazine with benzaldehyde. Piperazine hydrazones are critical pharmacophores in medicinal chemistry, serving as intermediates for anticonvulsant, antihistamine, and antifungal agents. This guide addresses common synthetic challenges—specifically hydrolysis of the imine bond and purification difficulties—by providing an optimized solvent system and catalytic strategy.

Introduction & Scientific Context

The target molecule belongs to a class of hydrazones derived from N-substituted piperazines. Unlike simple Schiff bases, the presence of the piperazine ring confers unique solubility and basicity profiles. The synthesis relies on the nucleophilic attack of the hydrazine's primary amino group (

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The primary amine of 1-amino-4-benzylpiperazine is highly nucleophilic (alpha-effect). However, the reaction equilibrium is sensitive to water.

-

Nucleophilic Addition: The amine attacks the aldehyde to form a hemiaminal intermediate.

-

Dehydration: Acid catalysis facilitates the protonation of the hemiaminal hydroxyl group, making it a better leaving group (

), leading to the formation of the

Critical Control Point: Removal of water or the use of anhydrous solvents is often necessary to drive the equilibrium toward the product, although for this specific aromatic aldehyde, the conjugation energy of the resulting benzylidene system often favors product formation even in standard alcohols.

Reaction Pathway Visualization

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |

| 1-Amino-4-benzylpiperazine | 191.27 | 1.0 | >97% | Nucleophile |

| Benzaldehyde | 106.12 | 1.0-1.1 | >99% | Electrophile |

| Ethanol (Absolute) | - | Solvent | 99.5% | Solvent |

| Glacial Acetic Acid | 60.05 | Cat.[2] (3-5 drops) | ACS | Catalyst |

Note: If starting from the dihydrochloride salt of the piperazine, perform a neutralization step with NaOH/DCM extraction first to isolate the free base.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.91 g (10 mmol) of 1-amino-4-benzylpiperazine in 20 mL of absolute ethanol .

-

Activation: Add 3-5 drops of glacial acetic acid .

-

Scientist's Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Do not add excess acid, as protonating the hydrazine amine will deactivate the nucleophile.

-

-

Addition: Add 1.06 g (10 mmol) of benzaldehyde dropwise to the stirring solution at room temperature.

-

Observation: The solution may turn slightly yellow or warm up slightly due to the exothermic nature of the initial addition.

-

Phase 2: Reaction & Monitoring

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 3 to 5 hours . -

TLC Monitoring: Check reaction progress using TLC (Mobile Phase: 9:1 DCM/Methanol).

-

Target: Disappearance of the hydrazine spot (lower

) and appearance of a new, less polar hydrazone spot. Staining with ninhydrin will show the starting amine as purple/red; the product typically absorbs UV and may not stain as intensely.

-

Phase 3: Workup & Isolation

-

Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath (

) for 1 hour. -

Filtration: Filter the precipitate using a Büchner funnel. Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry the solid under vacuum at

for 4 hours.

Phase 4: Purification (If necessary)

-

If the product oils out or is impure, recrystallize from a minimum amount of hot ethanol or an Ethanol/Water (9:1) mixture.

Workflow Diagram

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data should be obtained.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| Aromatic protons (Benzyl + Benzylidene rings). | ||

| Benzyl | ||

| Piperazine ring protons. | ||

| IR Spectroscopy | ||

| Absence of | Disappearance of primary | |

| Melting Point | Dependent on purity | Compare to literature (typically solid crystalline). |

Self-Validation Check:

-

The "Singlet" Test: In the NMR, the presence of a sharp singlet around 8.0-8.5 ppm confirms the formation of the hydrazone bond. If this peak is missing, the reaction failed.

-

Solubility: The product should be soluble in chloroform and DMSO, but sparingly soluble in water (unlike the starting hydrochloride salt).

Troubleshooting & Optimization

Common Failure Modes

-

Oiling Out: If the product separates as an oil rather than crystals upon cooling, re-heat to dissolve, add a seed crystal (if available), or scratch the glass surface with a spatula to induce nucleation. Alternatively, evaporate the solvent and recrystallize from hexanes/ethyl acetate.

-

Hydrolysis: Hydrazones can hydrolyze back to the aldehyde and amine in the presence of aqueous acid. Ensure all glassware is dry and the acetic acid used is glacial (anhydrous).

Safety Considerations (MSDS Highlights)

-

1-Amino-4-benzylpiperazine: Irritant. Avoid inhalation.

-

Benzaldehyde: Combustible liquid. Harmful if swallowed.

-

General: Perform all operations in a fume hood. Hydrazines can be toxic; handle with gloves and proper PPE.

References

-

General Synthesis of Piperazine Hydrazones

-

Characterization of Benzylidene-Piperazinamines

-

Starting Material Properties (1-Amino-4-benzylpiperazine)

-

Reaction Mechanism (Schiff Base Formation)

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. cenmed.com [cenmed.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocol: Synthesis of N-benzylidene-4-benzylpiperazin-1-amine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Imine Synthesis in Medicinal Chemistry

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a cornerstone reaction in organic synthesis. This transformation is particularly pivotal in the field of drug discovery and development, where the resulting C=N double bond serves as a versatile synthon for the construction of more complex nitrogen-containing heterocycles. The specific condensation of benzaldehyde with 1-amino-4-benzylpiperazine yields N-benzylidene-4-benzylpiperazin-1-amine, a molecule incorporating the privileged piperazine scaffold. Piperazine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in mechanistic understanding and practical laboratory considerations.

Reaction Overview & Mechanistic Rationale

The formation of N-benzylidene-4-benzylpiperazin-1-amine from benzaldehyde and 1-amino-4-benzylpiperazine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically conducted in a protic solvent, such as ethanol, which can facilitate the proton transfer steps.

Mechanism of Imine Formation

The reaction initiates with the nucleophilic attack of the primary amino group of 1-amino-4-benzylpiperazine on the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[1] The hemiaminal is generally unstable and, under the reaction conditions, readily eliminates a molecule of water to form the stable imine product. The removal of water, or the use of conditions that favor its removal, can drive the equilibrium towards the product.

Caption: Reaction mechanism for imine formation.

Materials and Apparatus

Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |

| 1-Amino-4-benzylpiperazine | C₁₁H₁₇N₃ | 191.27 | ≥97% | Combi-Blocks |

| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | VWR |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |

Apparatus

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Filtration apparatus (Büchner funnel, filter flask)

-

NMR Spectrometer

-

FTIR Spectrometer

-

Mass Spectrometer

Experimental Protocol

This protocol is adapted from a general method for the synthesis of Schiff bases from substituted aminopiperazines and aromatic aldehydes.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-4-benzylpiperazine (1.91 g, 10 mmol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture until the amine has completely dissolved.

-

Aldehyde Addition: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 3-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting materials and the product should have distinct Rf values.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

A precipitate may form upon cooling. If so, collect the solid product by suction filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure N-benzylidene-4-benzylpiperazin-1-amine.

Caption: Experimental workflow for the synthesis.

Characterization of the Product

The structure of the synthesized N-benzylidene-4-benzylpiperazin-1-amine should be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons of the benzyl and benzylidene groups, the imine proton (-CH=N-), and the methylene protons of the piperazine ring and the benzyl group. The imine proton typically appears as a singlet in the downfield region (around 8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the imine carbon (C=N), typically in the range of 160-170 ppm, as well as signals for the aromatic and aliphatic carbons.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by the absence of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. A characteristic C=N stretching vibration for the imine is expected in the region of 1600-1650 cm⁻¹.[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ or [M+H]⁺ should be observed.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

Handling of Benzaldehyde:

-

Benzaldehyde is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[3]

-

It is a combustible liquid. Keep away from sources of ignition.[3]

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][4]

-

In case of skin contact, wash immediately with soap and plenty of water.[1] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of N-benzylidene-4-benzylpiperazin-1-amine. The procedure is based on well-established principles of imine chemistry and can be readily implemented in a standard organic synthesis laboratory. Proper characterization of the final product is essential to confirm its identity and purity. Adherence to all safety precautions is mandatory throughout the experimental process.

References

- Sigma-Aldrich.

- Chemos GmbH & Co. KG. Safety Data Sheet: Benzaldehyde. (June 17, 2021).

- Kasturi Aromatics.

-

Güngördü, A., & Çelik, H. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar University Journal of Science, 12(3), 375-392. [Link]

-

SpectraBase. 4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine. [Link]

-

Nath, S. (2023). Description and Synthesis of Benzylidene Compound. Der Pharma Chemica, 15(4), 48-49. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Piperazine Schiff Bases

Abstract

This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of piperazine Schiff bases. The piperazine moiety is a critical pharmacophore in modern drug discovery, and its incorporation into Schiff base structures offers a versatile platform for developing novel therapeutic agents.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying principles of microwave-assisted organic synthesis (MAOS), offering a robust framework for researchers, scientists, and drug development professionals to accelerate their discovery pipelines. We will explore the advantages of MAOS over conventional heating, provide detailed, adaptable protocols, and discuss key characterization techniques.

Introduction: The Significance of Piperazine Schiff Bases and the Microwave Advantage

Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][3] When condensed with carbonyl compounds, primary amines on the piperazine scaffold form Schiff bases (imines), creating a class of compounds with significant therapeutic potential.[1][2][4] These Schiff bases are not only biologically active on their own but also serve as versatile ligands for the synthesis of metal complexes with unique pharmacological profiles.[1][5]

Traditional methods for Schiff base synthesis often involve prolonged reaction times, high temperatures, and the use of hazardous solvents, which can lead to side product formation and are not aligned with the principles of green chemistry.[6][7] Microwave-assisted synthesis has emerged as a powerful alternative, offering a greener, more efficient, and often higher-yielding approach.[6][8][9] The primary advantages of microwave irradiation in this context include:

-

Rapid Reaction Rates: Microwave energy directly and uniformly heats the reaction mixture, leading to a dramatic reduction in reaction times from hours to mere minutes.[6][8][10][11]

-

Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, resulting in cleaner reaction profiles and higher product yields.[8][9][10]

-

Energy Efficiency: Microwave synthesis is significantly more energy-efficient compared to conventional heating methods.

-

Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted Schiff base syntheses can be performed under solvent-free conditions or with minimal amounts of solvent, reducing environmental impact and simplifying purification.[7][8][10]

This guide will provide the necessary protocols and theoretical background to effectively leverage these advantages in the synthesis of piperazine Schiff bases.

General Reaction Mechanism

The formation of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-). The general reaction is depicted below:

Caption: General reaction scheme for Schiff base formation.

Microwave irradiation accelerates this process by efficiently promoting the dehydration step, which is often the rate-limiting step in the reaction.

Experimental Protocols

The following protocols provide a general framework for the microwave-assisted synthesis of piperazine Schiff bases. It is crucial to note that the optimal reaction conditions (microwave power, temperature, and time) may vary depending on the specific substrates and the microwave reactor being used.

Materials and Reagents

-

Substituted piperazine (e.g., 1-(2-aminoethyl)piperazine, 1-aminopiperazine)

-

Substituted aromatic or aliphatic aldehyde

-

Solvent (e.g., ethanol, methanol, or solvent-free)

-

Catalyst (optional, e.g., a few drops of glacial acetic acid)

-

Microwave reactor (a domestic microwave oven can be adapted, but a dedicated scientific microwave reactor is recommended for safety and reproducibility)

-

Reaction vessel (e.g., conical flask, sealed microwave vial)

-

Thin Layer Chromatography (TLC) plates

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

General Protocol for Microwave-Assisted Synthesis

This protocol can be adapted for a variety of piperazine and aldehyde starting materials.

Caption: Workflow for microwave-assisted piperazine Schiff base synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable microwave-safe reaction vessel (e.g., a 100 mL conical flask), combine equimolar amounts (e.g., 1 mmol) of the chosen piperazine derivative and the aldehyde.[8]

-

Solvent and Catalyst Addition (if applicable):

-

Solvent-Free: For many reactions, no solvent is required, which aligns with green chemistry principles.[8][10]

-

Solvent-Mediated: If a solvent is necessary for solubility or to control the reaction temperature, add a minimal amount of a polar solvent like ethanol or methanol (e.g., 5-10 mL).[6][12]

-

Catalyst: A few drops of a catalyst such as glacial acetic acid can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[6][7]

-

-

Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a moderate power level (e.g., 200-600 W) for a short duration (e.g., 2-10 minutes).[6] It is advisable to use pulsed microwave irradiation to prevent overheating and solvent evaporation if the reaction is performed in an open vessel.[13]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials.

-

Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature. The product may precipitate directly. If not, pouring the reaction mixture into ice-cold water can induce precipitation.[14] Collect the solid product by filtration, wash with cold water or a suitable solvent, and dry.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.[12]

Characterization of Piperazine Schiff Bases

The structure of the synthesized piperazine Schiff bases should be confirmed using standard spectroscopic techniques.

-